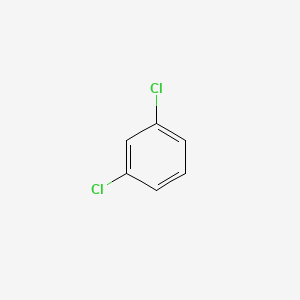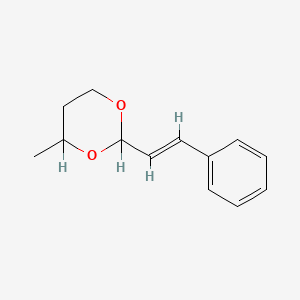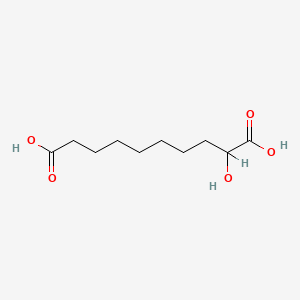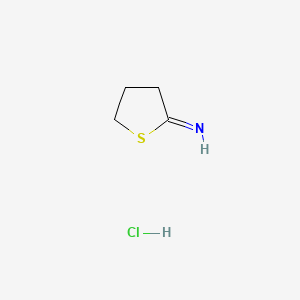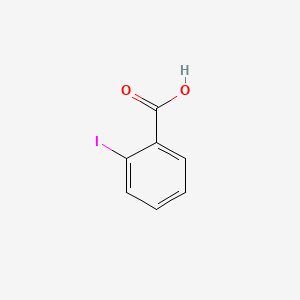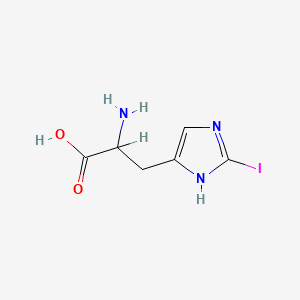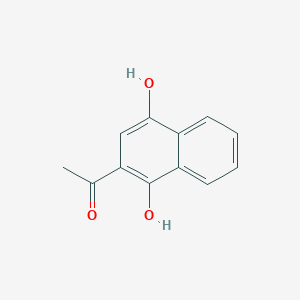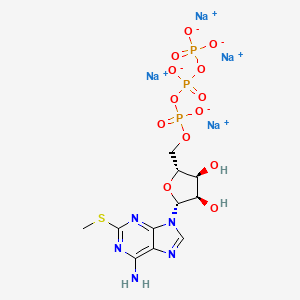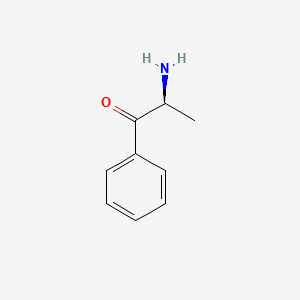
卡西酮
描述
卡西酮,也称为苯甲酰乙胺,是一种天然存在的单胺生物碱,存在于灌木Catha edulis中,俗称卡特。从化学角度来看,它与麻黄碱、卡西碱、甲卡西酮以及其他安非他明类药物相似。卡西酮是卡特的主要精神活性成分,赋予了其兴奋作用 .
作用机制
卡西酮通过促进单胺类神经递质(如多巴胺、去甲肾上腺素和血清素)的释放并抑制其再摄取来发挥作用。这导致这些神经递质在突触间隙中的水平升高,从而产生兴奋作用。卡西酮很容易穿透血脑屏障,作用于中枢神经系统通路,类似于安非他明 .
科学研究应用
卡西酮在科学研究中有许多应用,包括:
化学: 用作合成各种衍生物和类似物的先驱,用于研究目的。
生物学: 研究其对神经递质系统的影响及其作为理解兴奋作用的模型化合物的潜力。
医学: 研究其潜在的治疗用途,尽管其精神活性特性限制了其在医学上的应用。
生化分析
Biochemical Properties
Cathinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the synthesis of cathinone is L-phenylalanine ammonia lyase (PAL), which converts L-phenylalanine to cinnamic acid . Cathinone also interacts with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . These interactions result in the stimulant and sympathomimetic effects of cathinone.
Cellular Effects
Cathinone influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Cathinone’s interaction with monoamine transporters leads to increased neurotransmitter levels, which can enhance cell signaling and neurotransmission . Additionally, cathinone has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of cathinone involves its binding interactions with monoamine transporters and other biomolecules. Cathinone acts as a substrate for these transporters, leading to the release of neurotransmitters into the synaptic cleft . It also inhibits the reuptake of these neurotransmitters, prolonging their effects. Cathinone’s interaction with monoamine transporters can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cathinone can change over time due to its stability, degradation, and long-term effects on cellular function. Cathinone is relatively stable in aqueous solutions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to cathinone has been shown to affect cellular function by altering gene expression and cellular metabolism . These changes can result in long-term effects on cell signaling and overall cell function.
Dosage Effects in Animal Models
The effects of cathinone vary with different dosages in animal models. At low doses, cathinone can produce stimulant effects, such as increased locomotor activity and enhanced cognitive function . At high doses, cathinone can cause toxic or adverse effects, including neurotoxicity and cardiovascular complications . Threshold effects have been observed, where the effects of cathinone become more pronounced at higher doses .
Metabolic Pathways
Cathinone is involved in several metabolic pathways, including its synthesis from L-phenylalanine and its degradation in the body . Enzymes such as L-phenylalanine ammonia lyase (PAL) and other reductases play a role in the synthesis and metabolism of cathinone . Cathinone’s interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Cathinone is transported and distributed within cells and tissues through various transporters and binding proteins. It can easily permeate the blood-brain barrier, allowing it to exert its effects on the central nervous system . Cathinone’s interaction with monoamine transporters facilitates its distribution within the brain and other tissues . This can result in its localization and accumulation in specific regions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of cathinone is influenced by its interactions with targeting signals and post-translational modifications. Cathinone can be directed to specific compartments or organelles within the cell, where it can exert its effects . These interactions can affect cathinone’s activity and function, leading to changes in cellular processes and overall cell function .
准备方法
合成路线和反应条件: 卡西酮可以通过多种方法合成。一种常见的合成路线涉及丙基苯酮与醋酸铵的缩合,然后用硼氢化钠还原。另一种方法包括使用高锰酸钾或铬酸等氧化剂氧化麻黄碱或伪麻黄碱 .
工业生产方法: 卡西酮的工业生产通常涉及使用大型化学反应器和受控环境,以确保化合物的纯度和产量。该过程通常包括结晶、过滤和纯化等步骤,以获得高质量的卡西酮 .
化学反应分析
相似化合物的比较
卡西酮在结构和功能上与其他几种化合物相似,包括:
麻黄碱: 结构相似,但缺少卡西酮中的酮基。
甲卡西酮: 卡西酮的合成衍生物,具有相似的兴奋作用。
甲卡西酮: 卡西酮的合成衍生物,在芳香环上增加了取代基,导致不同的药理特性。
安非他酮: 一种抗抑郁药,与卡西酮具有β-酮结构
属性
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAQLLVFLMYYJJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0050427 | |
| Record name | (S)-(-)-Cathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 93 °C at 0.8 mm Hg | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, ethanol | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable., Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms., The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission., The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs., For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page. | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow leaf from petroleum ether | |
CAS No. |
71031-15-7, 5265-18-9 | |
| Record name | Cathinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cathinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cathinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-(-)-Cathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(-)-2-Amino-1-phenyl-1-propanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46.5 °C | |
| Record name | Cathinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cathinone exert its stimulant effects?
A1: Cathinone and its synthetic analogs primarily act by disrupting the normal functioning of monoamine transporters in the brain. These transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for regulating the levels of the neurotransmitters dopamine, norepinephrine, and serotonin in the synaptic cleft, the space between neurons where neurotransmission occurs.
- Releasing agents: Some cathinones, like methcathinone, act as "releasers," causing the transporters to work in reverse, pumping out neurotransmitters into the synaptic cleft instead of reabsorbing them [].
- Reuptake inhibitors: Other cathinones, like MDPV (3,4-methylenedioxypyrovalerone), act primarily as "reuptake inhibitors," blocking the transporters from removing neurotransmitters from the synaptic cleft [].
Q2: What are the downstream effects of increased dopamine in the brain caused by cathinone?
A2: Dopamine plays a crucial role in the brain's reward pathway, which is responsible for feelings of pleasure and motivation. Increased dopamine levels in this pathway, as seen with cathinone use, lead to feelings of euphoria and reward, contributing to the addictive potential of these substances []. []
Q3: Does cathinone affect other neurotransmitter systems besides dopamine?
A3: Yes, cathinone and its analogs can also affect norepinephrine and serotonin systems to varying degrees. The balance of effects on these three neurotransmitter systems—dopamine, norepinephrine, and serotonin—contributes to the overall pharmacological profile of each specific cathinone analog [].
Q4: What is the molecular formula and weight of cathinone?
A4: The molecular formula of cathinone is C9H11NO, and its molecular weight is 149.19 g/mol.
Q5: Are there spectroscopic methods to identify cathinone?
A5: Yes, various spectroscopic techniques are used to identify and characterize cathinone, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing a unique "fingerprint" for cathinone [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and bonding of molecules, further confirming the identity of cathinone [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique analyzes the characteristic vibrations of chemical bonds in a molecule, offering another tool for cathinone identification [].
Q6: How do structural modifications of cathinone affect its activity?
A6: Even slight changes to the cathinone molecule can significantly alter its pharmacological properties, including potency, selectivity for monoamine transporters, and duration of action [, , ].
Q7: Can you provide some examples of how specific structural modifications affect cathinone activity?
A7:
- Length of the α-carbon side chain: Increasing the length of the α-carbon side chain initially increases the potency for DAT inhibition and psychostimulant effects but then decreases with further lengthening, resulting in an inverted U-shape relationship [].
- N-substitution: Replacing the hydrogen atom on the nitrogen atom with alkyl groups, such as a methyl or ethyl group, can increase potency and alter the duration of action [, ].
- Aromatic ring substitutions: Adding substituents, like fluorine or methoxy groups, to the aromatic ring can influence the compound's selectivity for specific monoamine transporters and its metabolic stability [, ].
- Methylenedioxy group: The presence of a methylenedioxy group, as seen in methylone (3,4-methylenedioxymethcathinone) and MDPV, can increase potency and enhance serotonergic effects, potentially leading to more pronounced empathogenic and hallucinogenic effects [, ].
Q8: What are some of the acute toxic effects associated with cathinone use?
A8: Cathinone and its analogs can produce a range of adverse effects, primarily due to their stimulant properties and disruption of monoamine neurotransmission [, ]. Common acute toxic effects include:
Q9: What analytical techniques are used to detect and quantify cathinones in biological samples?
A9:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of cathinones in various biological matrices, including urine, blood, and hair [, ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing cathinones, particularly in complex biological matrices [, ].
- High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify cathinones in biological samples [].
Q10: Are there challenges in detecting and identifying new synthetic cathinones?
A10: Yes, the continuous emergence of new synthetic cathinones poses significant challenges for analytical detection and identification. The lack of readily available reference standards and the constantly evolving chemical structures make it difficult to keep analytical methods up-to-date [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


